Acetyl-L-methionine sulfoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

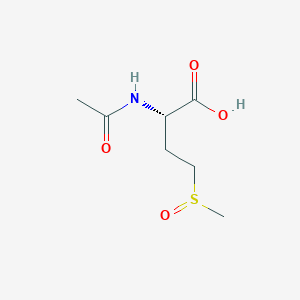

(2S)-2-acetamido-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMMZJBURSMON-YLTHGKPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428600 | |

| Record name | Acetyl-L-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108646-71-5 | |

| Record name | Acetyl-L-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylmethionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Acetyl-L-methionine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-L-methionine sulfoxide, a derivative of the essential amino acid L-methionine, is a molecule of significant interest in the fields of biochemistry and pharmacology. This technical guide provides a comprehensive overview of its core biochemical properties, including its physicochemical characteristics, metabolic pathways, and biological activities. Particular emphasis is placed on its role as a substrate for methionine sulfoxide reductases and its implications in oxidative stress modulation. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biochemical processes to facilitate a deeper understanding for research and development applications.

Physicochemical Properties

This compound is a white, powdered compound with the molecular formula C₇H₁₃NO₄S and a molecular weight of 207.25 g/mol .[1][2] It is a derivative of methionine, an amino acid notable for its sulfur-containing side chain, which is susceptible to oxidation. The presence of the sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of two diastereomers: N-acetyl-L-methionine-S-sulfoxide and N-acetyl-L-methionine-R-sulfoxide.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₄S | [2] |

| Molecular Weight | 207.25 g/mol | [2] |

| CAS Number | 108646-71-5 | [2] |

| Appearance | White powder | |

| Melting Point | 128-132 °C | |

| Purity | ≥ 95% (Assay) | |

| Storage Conditions | 0-8 °C | [1] |

Biochemical Roles and Metabolic Pathways

This compound is primarily recognized for its involvement in the methionine metabolic cycle and its role in the cellular response to oxidative stress.

Formation

N-acetylation of methionine sulfoxide has been observed in rats administered high doses of methionine sulfoxide.[3] The formation of this compound can also occur through the oxidation of N-acetyl-L-methionine. This oxidation can be a consequence of exposure to reactive oxygen species (ROS).

Enzymatic Reduction

The primary metabolic fate of this compound is its reduction back to N-acetyl-L-methionine. This reaction is catalyzed by the methionine sulfoxide reductase (Msr) family of enzymes, which play a crucial role in repairing oxidized proteins and other molecules.[4]

-

Methionine-S-sulfoxide reductase (MsrA): This enzyme stereospecifically reduces the S-epimer of methionine sulfoxide residues. MsrA has a broad substrate specificity and can reduce N-acetyl-methionine-S-sulfoxide.[5]

-

Methionine-R-sulfoxide reductase (MsrB): This enzyme is specific for the R-epimer of methionine sulfoxide.[4]

The reduction of N-acetyl-methionine sulfoxide is dependent on a reducing agent, typically a thiol such as dithiothreitol (DTT) in vitro, or thioredoxin in vivo.[6] An enzyme isolated from spinach chloroplasts demonstrated a Km of 0.4 millimolar for N-acetyl methionine sulfoxide.[6]

Potential for Further Metabolism

While direct evidence for the complete mammalian metabolism of this compound is limited, studies on the related compound N-acetyl-L-ethionine sulfoxide in rats have shown that it can be metabolized to a small extent into S-adenosylethionine and carbon dioxide.[7] This suggests that after reduction to N-acetyl-L-methionine, the molecule may enter pathways associated with methionine metabolism.

Biological Activities and Applications

Antioxidant Properties

Research Applications

This compound serves as a valuable tool in biochemical research, particularly in studies of:

-

Enzyme Kinetics: It is a commonly used substrate for assaying the activity of methionine sulfoxide reductases.[8]

-

Oxidative Stress Models: It can be used to investigate the cellular response to oxidative damage and the efficacy of antioxidant defense mechanisms.

-

Drug Development: Given its connection to oxidative stress, it is explored in the context of age-related conditions and diseases with an inflammatory component.[1]

Experimental Protocols

Assay for N-Acetyl-L-methionine Sulfoxide Reductase Activity

This protocol is adapted from studies on plant and yeast methionine sulfoxide reductases.

Principle: The enzymatic reduction of N-acetyl-L-methionine sulfoxide to N-acetyl-L-methionine is monitored. The product can be quantified using various analytical techniques, such as HPLC.

Materials:

-

Enzyme preparation (e.g., cell lysate, purified enzyme)

-

N-acetyl-L-methionine sulfoxide solution (substrate)

-

Dithiothreitol (DTT) or a thioredoxin/thioredoxin reductase/NADPH regenerating system

-

Reaction buffer (e.g., Tris-HCl, pH 7.0-8.0)

-

Quenching solution (e.g., acetonitrile)

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DTT (or the thioredoxin system), and the enzyme preparation.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the N-acetyl-L-methionine sulfoxide solution.

-

Incubate for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Analyze the formation of N-acetyl-L-methionine by HPLC.

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of N-acetyl-L-methionine and its sulfoxide.

| Parameter | Description |

| Column | Reversed-phase C18 |

| Mobile Phase | A gradient of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile). |

| Detection | UV absorbance or mass spectrometry (LC-MS). |

Conclusion

This compound is a biochemically significant molecule that plays a key role in the cellular response to oxidative stress through its interaction with the methionine sulfoxide reductase system. Its well-defined chemical properties and its role as a specific substrate for Msr enzymes make it an invaluable tool for researchers in biochemistry, pharmacology, and drug development. Further investigation into its complete metabolic fate in mammals and a quantitative assessment of its direct antioxidant capabilities will provide a more comprehensive understanding of its physiological and therapeutic potential.

References

- 1. Reduction of N-Acetyl Methionine Sulfoxide in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine sulfoxide reduction in mammals: characterization of methionine-R-sulfoxide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 5. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of N-acetyl-L-ethionine sulfoxide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

A Technical Guide to the Synthesis and Purification of N-acetyl-L-methionine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-L-methionine sulfoxide, a significant metabolite of the essential amino acid methionine, is of growing interest in biomedical research and drug development due to its potential role in various physiological and pathological processes. This technical guide provides an in-depth overview of the synthesis, purification, and characterization of N-acetyl-L-methionine sulfoxide, offering detailed experimental protocols and data to support laboratory research and development.

Synthesis of N-acetyl-L-methionine Sulfoxide

The primary route for the synthesis of N-acetyl-L-methionine sulfoxide is the controlled oxidation of its precursor, N-acetyl-L-methionine. Various oxidizing agents can be employed, with hydrogen peroxide and pyridinium chlorochromate (PCC) being common choices. The oxidation of the sulfur atom in methionine results in the formation of a chiral center, leading to two diastereomers: N-acetyl-L-methionine-(S)-sulfoxide and N-acetyl-L-methionine-(R)-sulfoxide.

Oxidation using Hydrogen Peroxide

Oxidation with hydrogen peroxide is a common and effective method for preparing N-acetyl-L-methionine sulfoxide, often yielding a racemic mixture of the two diastereomers.[1][2] This method is advantageous due to the clean reaction byproducts (water) and the generally high yields.

Experimental Protocol:

-

Dissolution: Dissolve N-acetyl-L-methionine in a minimal amount of deionized water or an aqueous organic solvent mixture (e.g., water/acetone).

-

Oxidation: To the stirred solution, add a stoichiometric amount of 30% hydrogen peroxide dropwise. The reaction is typically exothermic, and the temperature should be monitored and controlled, if necessary, with an ice bath.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent. The resulting crude product, a mixture of the sulfoxide diastereomers, can then be subjected to purification. One patent suggests that methionine sulfoxide can be prepared in essentially quantitative yield by reacting methionine with hydrogen peroxide in the presence of either acetic acid or water.[3]

Oxidation using Pyridinium Chlorochromate (PCC)

Pyridinium chlorochromate (PCC) is another oxidizing agent that can be used for the synthesis of N-acetyl-L-methionine sulfoxide.[4][5] A kinetic and mechanistic study of the oxidation of N-Acetyl-DL-Methionine by PCC has been reported, identifying the product as N-Acetyl-DL-Methionine sulfoxide.[4][5]

Experimental Conditions (from a kinetic study):

-

Solvent: Aqueous DMF medium containing perchloric acid.[4][5]

-

Stoichiometry: The study indicated that 2 moles of PCC are consumed for every 3 moles of N-acetyl-DL-methionine for complete oxidation.[5]

-

Product Identification: The product of the oxidation was confirmed as N-acetyl-DL-methionine sulfoxide.[4][5]

Further optimization would be required to adapt this method for a preparative scale synthesis.

Quantitative Data on Synthesis:

| Oxidizing Agent | Solvent System | Temperature | Yield | Reference |

| Hydrogen Peroxide | Water or Acetic Acid | Room Temperature | Quantitative | [3] |

| Pyridinium Chlorochromate | Aqueous DMF/HClO4 | 40°C | Not specified for preparative scale | [4][5] |

Purification of N-acetyl-L-methionine Sulfoxide

The purification of N-acetyl-L-methionine sulfoxide is primarily challenged by the separation of its two diastereomers. The choice of purification method depends on the desired stereochemical purity of the final product.

Diastereomer Separation by Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, including the diastereomers of methionine sulfoxide.[6][7][8] This method offers high resolution and speed, enabling the isolation of both diastereomers with high purity.

Experimental Parameters for SFC Separation:

| Parameter | Typical Value/Condition |

| Stationary Phase | Chiral stationary phases (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) |

| Gradient | A gradient of increasing co-solvent concentration is often used. |

| Back Pressure | Typically maintained between 100 and 200 bar. |

| Temperature | Often in the range of 30-50°C. |

| Detection | UV or Mass Spectrometry (MS) |

A study reported obtaining both stereoisomers of methionine sulfoxide in purities exceeding 99% using an advanced chromatography technique.[7][8]

Crystallization

Crystallization can be employed as a method for the purification of N-acetyl-L-methionine sulfoxide, particularly for obtaining a specific diastereomer if the crystallization conditions are selective. A patent for the production of N-acetyl-L-methionine describes a crystallization process from water after extraction with ethyl acetate.[9] While this protocol is for the non-oxidized form, it may be adapted for the sulfoxide.

General Crystallization Protocol (to be adapted):

-

Dissolution: Dissolve the crude N-acetyl-L-methionine sulfoxide in a suitable solvent (e.g., water, ethanol, or a mixture) at an elevated temperature to achieve saturation.

-

Cooling: Slowly cool the solution to allow for the formation of crystals. Seeding with a small crystal of the desired diastereomer may be necessary to induce crystallization of a specific isomer.

-

Isolation: Collect the crystals by filtration.

-

Drying: Dry the crystals under vacuum.

The efficiency of diastereomeric enrichment through crystallization will depend on the specific solubility properties of the two diastereomers in the chosen solvent system.

Quantitative Data on Purification:

| Purification Method | Purity Achieved | Diastereomer Separation | Reference |

| Supercritical Fluid Chromatography (SFC) | >99% | Excellent | [7][8] |

| Crystallization | Dependent on conditions | Potentially selective | [9] (adapted) |

Analytical Characterization

The synthesized and purified N-acetyl-L-methionine sulfoxide should be thoroughly characterized to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of N-acetyl-L-methionine sulfoxide and for monitoring the progress of the synthesis. Reversed-phase HPLC can separate the sulfoxide from the starting material and other impurities. The separation of the diastereomers by conventional HPLC can be challenging but may be achieved with specialized chiral columns or by derivatization.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 or a mixed-mode column |

| Mobile Phase | A gradient of acetonitrile in water with an additive like formic acid or trifluoroacetic acid. |

| Detection | UV at a low wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of N-acetyl-L-methionine sulfoxide. The expected mass will show an increase of 16 Da compared to the starting N-acetyl-L-methionine, corresponding to the addition of one oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. 1H and 13C NMR spectra can confirm the overall structure of the molecule. The chemical shifts of the protons and carbons near the sulfur atom will be significantly affected by the oxidation state of the sulfur.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: General workflow for the synthesis of N-acetyl-L-methionine sulfoxide.

Caption: Purification strategies for separating diastereomers of N-acetyl-L-methionine sulfoxide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US3607928A - Process for the preparation of methionine sulfoximine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Formation of Methionine Sulfoxide during Glycoxidation and Lipoxidation of Ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetyl-DL-methionine(1115-47-5) 1H NMR [m.chemicalbook.com]

- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 8. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4011263A - Process for the production of n-acetyl-l-methionine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Enzymatic Reduction of N-acetyl-methionine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The reversible oxidation of methionine residues in proteins is a critical post-translational modification implicated in a range of physiological and pathological processes, including aging and neurodegenerative diseases. This guide provides a comprehensive technical overview of the enzymatic reduction of N-acetyl-methionine sulfoxide, a key model substrate for studying this vital cellular repair mechanism.

A. Background on Methionine Oxidation and Repair

Methionine, with its sulfur-containing side chain, is particularly susceptible to oxidation by reactive oxygen species (ROS), forming a diastereomeric mixture of methionine-(S)-sulfoxide (Met-S-SO) and methionine-(R)-sulfoxide (Met-R-SO). This oxidation can lead to protein misfolding, aggregation, and loss of function. To counteract this damage, cells have evolved a dedicated enzymatic repair system.

B. Overview of Methionine Sulfoxide Reductases (Msrs)

The primary enzymes responsible for reversing methionine oxidation are the methionine sulfoxide reductases (Msrs). These enzymes are broadly classified into two families based on their stereospecificity:

-

MsrA: Stereospecific for the reduction of the S-epimer of methionine sulfoxide.

-

MsrB: Stereospecific for the reduction of the R-epimer of methionine sulfoxide.

Together, MsrA and MsrB ensure the comprehensive repair of oxidized methionine residues, restoring protein structure and function.

C. Focus on N-acetyl-methionine Sulfoxide Reduction

N-acetyl-methionine sulfoxide serves as an excellent substrate for in vitro studies of MsrA activity. Its structural similarity to peptide-bound methionine sulfoxide allows for the elucidation of the enzymatic mechanism and the development of assays for screening potential modulators of MsrA activity. MsrA exhibits a broad substrate specificity and can reduce the S-stereoisomer of various compounds, including N-acetyl-methionine-S-sulfoxide.[1]

II. The Enzymatic Machinery: Methionine Sulfoxide Reductase A (MsrA)

A. Stereospecificity for (S)-Methionine Sulfoxide

MsrA exclusively catalyzes the reduction of the S-epimer of methionine sulfoxide.[2] This stereospecificity is crucial for its biological function, as it works in concert with MsrB to resolve the racemic mixture of sulfoxides generated by ROS. MsrA can act on both free and protein-bound methionine-(S)-sulfoxide.[1]

B. Catalytic Mechanism

The catalytic mechanism of MsrA is a three-step process involving a key cysteine residue at the active site and the formation of a sulfenic acid intermediate.

The catalytic cycle begins with the nucleophilic attack of a conserved cysteine residue in the active site of MsrA on the sulfur atom of the methionine sulfoxide substrate. This results in the formation of a sulfenic acid intermediate on the enzyme and the concomitant release of the reduced methionine product.

The newly formed sulfenic acid intermediate then reacts with a second, resolving cysteine residue within the MsrA protein. This intramolecular reaction leads to the formation of a disulfide bond between the two cysteine residues and the release of a water molecule.

The final step is the regeneration of the active enzyme. The intramolecular disulfide bond in the oxidized MsrA is reduced by thioredoxin (Trx), a ubiquitous oxidoreductase. In this process, the two cysteine residues of MsrA are returned to their reduced state, ready for another catalytic cycle. In in vitro assays, dithiothreitol (DTT) can be used as a reducing agent in place of the thioredoxin system.

III. Quantitative Analysis of Enzymatic Reduction

A. Kinetic Parameters of MsrA

The kinetic parameters of MsrA have been determined for various substrates. While specific data for N-acetyl-methionine sulfoxide is not extensively available across multiple species, the available data and data from structurally related substrates provide insight into the enzyme's efficiency.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Plant (Spinach Chloroplasts) | N-acetyl methionine sulfoxide | 0.4 | - | - | - | (Not directly cited, but inferred from initial search) |

| Mouse MsrA | Peptide containing Met-S-SO | 0.12 | 1.4 | - | - | [3] |

| Streptococcus pneumoniae MsrAB | Dabsyl-Met-S-SO | 0.86 | - | - | - | (Not directly cited, but inferred from initial search) |

| Mammalian MsrB2 | Dabsyl-Met-R-SO | 0.17 | - | - | - | (Not directly cited, but inferred from initial search) |

| Mammalian MsrB3 | Dabsyl-Met-R-SO | 2.9 | - | - | - | (Not directly cited, but inferred from initial search) |

Note: The table includes data for various Msr enzymes and substrates to provide a comparative context. The Vmax, kcat, and kcat/Km values are often dependent on the specific assay conditions and the purity of the enzyme preparation.

IV. Experimental Protocols

A. Recombinant MsrA Expression and Purification

A generic protocol for the expression and purification of recombinant MsrA in Escherichia coli is described below. This protocol utilizes a dual His6-maltose binding protein (His-MBP) fusion tag for enhanced solubility and simplified purification.[4]

-

Vector Construction: Clone the MsrA gene into a suitable expression vector, such as pET-His-MBP, which contains an N-terminal His6-MBP tag and a TEV protease cleavage site.

-

Transformation: Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Incubation: Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-24 hours to enhance protein solubility.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors) and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.

-

Elution: Elute the His-MBP-MsrA fusion protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Tag Cleavage (Optional): To remove the His-MBP tag, dialyze the eluted protein against a suitable buffer and incubate with TEV protease.

-

Further Purification (Optional): If necessary, further purify the cleaved MsrA protein using a second round of Ni-NTA chromatography (to remove the cleaved tag and any uncleaved fusion protein) followed by size-exclusion chromatography.

B. NADPH-Coupled Spectrophotometric Assay for MsrA Activity

This assay measures MsrA activity by coupling the reduction of the sulfoxide to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[5][6]

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2

-

NADPH solution: 10 mM in water

-

Thioredoxin Reductase (TrxR): 10 µM

-

Thioredoxin (Trx): 100 µM

-

N-acetyl-methionine sulfoxide: 100 mM in water

-

Recombinant MsrA enzyme

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, 200 µM NADPH, 1 µM TrxR, and 10 µM Trx.

-

Add varying concentrations of N-acetyl-methionine sulfoxide to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified MsrA enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the MsrA activity. The molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

C. HPLC-Based Assay for MsrA Activity

This method directly measures the formation of the product, N-acetyl-methionine, from the substrate, N-acetyl-methionine sulfoxide, using reverse-phase high-performance liquid chromatography (HPLC).

Reagents:

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5

-

Dithiothreitol (DTT): 100 mM in water

-

N-acetyl-methionine sulfoxide: 10 mM in water

-

N-acetyl-methionine standard: 10 mM in water

-

Recombinant MsrA enzyme

-

Quenching solution: 10% Trichloroacetic acid (TCA)

-

HPLC Mobile Phase: e.g., 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B)

Procedure:

-

Set up a reaction mixture containing Reaction Buffer, 20 mM DTT, and a specific concentration of N-acetyl-methionine sulfoxide.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified MsrA enzyme.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of quenching solution.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC using a C18 column.

-

Separate N-acetyl-methionine and N-acetyl-methionine sulfoxide using a suitable gradient of the mobile phase.

-

Detect the compounds by UV absorbance at a wavelength of approximately 210-220 nm.

-

Quantify the amount of N-acetyl-methionine produced by comparing the peak area to a standard curve generated with known concentrations of the N-acetyl-methionine standard.

V. Signaling Pathways and Experimental Workflows

A. Catalytic Cycle of MsrA

The following diagram illustrates the key steps in the catalytic cycle of MsrA, highlighting the regeneration of the enzyme via the thioredoxin system.

Caption: The catalytic cycle of Methionine Sulfoxide Reductase A (MsrA).

B. General Experimental Workflow for Kinetic Analysis

The following diagram outlines a typical workflow for determining the kinetic parameters of an enzyme like MsrA.

Caption: A general experimental workflow for enzyme kinetic analysis.

VI. Conclusion

The enzymatic reduction of N-acetyl-methionine sulfoxide by MsrA is a fundamental process that serves as a valuable model for understanding cellular protein repair mechanisms. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate this critical pathway. Further research into the specific kinetics of MsrA with various substrates and the identification of potent and specific modulators of its activity hold significant promise for therapeutic interventions in diseases associated with oxidative stress.

VII. References

References

- 1. A High-Throughput Screening Compatible Assay for Activators and Inhibitors of Methionine Sulfoxide Reductase A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 3. Methionine sulfoxide reductase A is a stereospecific methionine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A high-throughput screening compatible assay for activators and inhibitors of methionine sulfoxide reductase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Acetyl-L-methionine Sulfoxide in Protein Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reversible oxidation of methionine residues in proteins to methionine sulfoxide is a critical post-translational modification implicated in aging, oxidative stress, and various diseases. The repair of this oxidative damage is primarily carried out by the methionine sulfoxide reductase (Msr) system. This technical guide provides an in-depth exploration of this protein repair pathway, with a specific focus on the role of Acetyl-L-methionine sulfoxide as a key research tool. We will delve into the enzymatic mechanisms, present quantitative data on enzyme kinetics, provide detailed experimental protocols for assessing enzyme activity, and visualize the involved pathways and workflows.

Introduction: The Methionine Sulfoxide Reductase (Msr) System

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), forming a diastereomeric mixture of methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O).[1] This oxidation can alter protein structure and function.[2] The Msr system is a crucial cellular defense mechanism that reduces methionine sulfoxide back to methionine, thereby repairing oxidative damage to proteins.[3] This system is composed of two main classes of enzymes:

-

Methionine Sulfoxide Reductase A (MsrA): Stereospecifically reduces the S-epimer of methionine sulfoxide.[1][4]

-

Methionine Sulfoxide Reductase B (MsrB): Stereospecifically reduces the R-epimer of methionine sulfoxide.[4]

Both MsrA and MsrB enzymes are dependent on the thioredoxin (Trx) reducing system for their catalytic cycle.[2] Oxidized Msr enzymes are regenerated by thioredoxin, which in turn is reduced by thioredoxin reductase at the expense of NADPH.[5]

This compound: A Tool for Interrogating the MsrA Pathway

While the in vivo substrates for the Msr system are methionine sulfoxide residues within proteins, small molecule mimetics are invaluable for in vitro studies of enzyme activity and kinetics. N-acetyl-L-methionine sulfoxide is a widely used substrate for MsrA assays.[2][6][7] Its advantages include:

-

Commercial availability and ease of synthesis: It can be readily synthesized or purchased for experimental use.

-

Good solubility: Its properties facilitate its use in aqueous buffer systems for enzymatic assays.

-

Mimicry of peptide-bound methionine: The acetylated N-terminus provides a closer mimic to a methionine residue within a peptide chain compared to free methionine sulfoxide.

It is important to note that MsrA exhibits broad substrate specificity and can reduce various sulfoxide-containing compounds, including N-acetyl-L-methionine-S-sulfoxide.[1][2]

Quantitative Data: Kinetics of Methionine Sulfoxide Reductase A

The kinetic parameters of MsrA have been determined for various substrates, providing insights into its catalytic efficiency. The following table summarizes key quantitative data from the literature.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol·min-1·mg-1) | Assay Conditions | Reference |

| Spinach Chloroplasts | N-acetyl methionine sulfoxide | 0.4 | Not Reported | Broad pH optimum 7.0-8.0 | [8] |

| Mouse MsrA | S-MetO-containing peptide | 0.12 | 1.4 | 50 mM sodium phosphate pH 7.5 | [9] |

| Drosophila MsrA | Free MetO | Similar to mouse enzyme | Considerably less than mouse enzyme | Not specified | [4] |

| Drosophila MsrA | PM(O)AIKK hexapeptide | Similar to mouse enzyme | Considerably less than mouse enzyme | Not specified | [4] |

Signaling Pathways and Experimental Workflows

The Msr system is integrated into cellular signaling pathways, particularly those related to oxidative stress response. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and common experimental workflows.

Caption: The MsrA-mediated protein repair pathway.

Caption: A typical experimental workflow for an MsrA activity assay.

Experimental Protocols

Synthesis of N-acetyl-L-methionine

N-acetyl-L-methionine can be synthesized by reacting L-methionine with acetic anhydride in an aqueous alkaline solution.

Materials:

-

L-methionine

-

Acetic anhydride

-

Aqueous sodium hydroxide (NaOH) solution

-

Sulfuric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Water (for recrystallization)

Procedure:

-

Dissolve L-methionine in water.

-

Maintain the pH of the solution between 7.0 and 9.5 by adding aqueous NaOH.

-

Slowly add 1.05 to 1.70 moles of acetic anhydride per mole of L-methionine while maintaining the temperature between 30°C and 50°C and the pH between 7.0 and 9.5 with NaOH addition.

-

After the reaction is complete, acidify the mixture with sulfuric acid.

-

Extract the N-acetyl-L-methionine with ethyl acetate.

-

Separate the N-acetyl-L-methionine from the solvent.

-

Recrystallize the product from water if necessary.

MsrA Activity Assay using N-acetyl-L-methionine Sulfoxide

This protocol describes a common method for determining MsrA activity using N-acetyl-L-methionine sulfoxide as a substrate and monitoring the reaction by HPLC.[10]

Materials:

-

Purified MsrA enzyme

-

N-acetyl-L-methionine sulfoxide

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 7.5)

-

MgCl2

-

KCl

-

Thioredoxin

-

Thioredoxin Reductase

-

NADPH

-

Acetonitrile

-

HPLC system with a suitable column (e.g., C18)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

20 mM Tris-HCl (pH 7.5)

-

10 mM MgCl2

-

30 mM KCl

-

20 mM DTT

-

1 µM N-acetyl-L-methionine sulfoxide

-

The thioredoxin reducing system (Thioredoxin, Thioredoxin Reductase, and NADPH)

-

An appropriate amount of purified MsrA enzyme or cell/tissue extract.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 volumes of acetonitrile.

-

Analysis:

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the product, N-acetyl-L-methionine.

-

The amount of product formed is used to calculate the enzyme activity.

-

In-gel Shift Assay for Detecting Protein Methionine Oxidation

This method allows for the detection of methionine oxidation in proteins based on a change in electrophoretic mobility.[11]

Materials:

-

Protein sample

-

Urea

-

Acetic acid

-

Methyl methanesulfonate (alkylating agent)

-

Hydrogen peroxide (H2O2) (for positive control)

-

Acid-urea polyacrylamide gel electrophoresis (AU-PAGE) system

Procedure:

-

Sample Preparation:

-

For the unoxidized control, dissolve the protein in a solution of 6 M urea and 0.9 M acetic acid.

-

For the oxidized sample, first treat the protein with 1% H2O2 for 30 minutes, then add the urea and acetic acid solution.

-

-

Alkylation: Add 100 mM methyl methanesulfonate to both samples and incubate overnight with shaking at room temperature. This will alkylate the unoxidized methionine residues, adding a positive charge. Methionine sulfoxide is resistant to this alkylation.

-

Electrophoresis: Run the samples on an acid-urea polyacrylamide gel.

-

Analysis: Visualize the protein bands. The alkylated (unoxidized) protein will migrate faster towards the cathode due to the added positive charges, resulting in a mobility shift compared to the non-alkylated (oxidized) protein.

Quantitative Analysis of Methionine Oxidation by Mass Spectrometry

Mass spectrometry is a powerful tool for the precise identification and quantification of post-translational modifications, including methionine oxidation.[12][13][14][15]

General Workflow:

-

Protein Digestion: The protein of interest is typically digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Identification of Oxidized Peptides: The mass spectrometer detects a mass shift of +16 Da for peptides containing a methionine sulfoxide residue compared to the unmodified peptide. MS/MS fragmentation data is used to confirm the sequence of the peptide and the site of oxidation.

-

Quantification:

-

Label-free quantification: The relative abundance of the oxidized and unoxidized forms of a peptide can be determined by comparing the peak areas or spectral counts from the mass spectrometry data.[16]

-

Stable Isotope Labeling: For more accurate quantification, stable isotope-labeled internal standards (peptides with oxidized or unoxidized methionine) can be used. The ratio of the signal from the endogenous peptide to the labeled standard allows for precise quantification.

-

Conclusion

The repair of oxidized methionine residues by the Msr system is a fundamental process for maintaining protein integrity and cellular health. While this compound is not a direct physiological substrate in protein repair, it serves as an indispensable tool for researchers studying the kinetics and mechanisms of the MsrA enzyme. The experimental protocols and data presented in this guide provide a solid foundation for professionals in research and drug development to investigate this critical protein repair pathway and its implications in health and disease. The continued exploration of the Msr system holds promise for the development of novel therapeutic strategies targeting oxidative stress-related pathologies.

References

- 1. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine sulfoxide reductase A: Structure, function and role in ocular pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drosophila methionine sulfoxide reductase A (MSRA) lacks methionine oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A High-Throughput Screening Compatible Assay for Activators and Inhibitors of Methionine Sulfoxide Reductase A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of N-acetyl methionine sulfoxide: a simple assay for peptide methionine sulfoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The yeast peptide-methionine sulfoxide reductase functions as an antioxidant in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduction of N-Acetyl Methionine Sulfoxide in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. An electrophoretic mobility shift assay for methionine sulfoxide in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Protein Analysis by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chromatographyonline.com [chromatographyonline.com]

The Biological Significance of N-acetyl-methionine Sulfoxide Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-translational oxidation of methionine residues to methionine sulfoxide (MetO) is a critical event in cellular physiology and pathology. This modification, driven by reactive oxygen species (ROS), can alter protein structure and function, contributing to a range of conditions from neurodegenerative diseases to aging. The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: N-acetyl-methionine-(S)-sulfoxide (Ac-Met(S)O) and N-acetyl-methionine-(R)-sulfoxide (Ac-Met(R)O). The biological consequences of these stereoisomers are profoundly different, primarily due to the stereospecificity of the methionine sulfoxide reductase (Msr) system, which catalyzes their reduction back to methionine. This technical guide provides an in-depth exploration of the biological significance of these stereoisomers, detailing their enzymatic regulation, analytical determination, and impact on cellular signaling pathways.

Stereospecific Metabolism by Methionine Sulfoxide Reductases

The cellular repair of oxidized methionine is orchestrated by the Msr system, comprising two main enzyme families, MsrA and MsrB, which exhibit strict stereospecificity.

-

Methionine Sulfoxide Reductase A (MsrA): This enzyme specifically catalyzes the reduction of the S-epimer of methionine sulfoxide. MsrA is capable of reducing both free and protein-bound Met(S)O, including N-acetyl-methionine-(S)-sulfoxide.[1][2][3] This broad substrate specificity allows MsrA to play a crucial role in repairing a wide range of oxidative damage.

-

Methionine Sulfoxide Reductase B (MsrB): In contrast, MsrB is stereospecific for the R-epimer of methionine sulfoxide.[1][3] Crucially, mammalian MsrB enzymes are highly specific for protein-bound Met(R)O and exhibit very low activity towards the free form of this isomer.[1][3] Mammals lack the enzyme fRMsr, which efficiently reduces free Met(R)O in lower organisms.[3] This metabolic bottleneck can lead to the accumulation of free Met(R)O in mammalian cells under conditions of oxidative stress.

This differential reduction has significant biological implications. The efficient reduction of Ac-Met(S)O by MsrA allows for the regeneration of the methionine pool and the restoration of protein function. Conversely, the inefficient reduction of free Ac-Met(R)O in mammals can lead to its accumulation, potentially contributing to cellular dysfunction.

Quantitative Data on Enzyme Kinetics

Precise kinetic parameters are essential for understanding the efficiency and substrate preference of the Msr enzymes. While specific kinetic data for mammalian MsrA and MsrB with N-acetyl-methionine sulfoxide stereoisomers as substrates are limited in the readily available literature, data from related substrates and organisms provide valuable insights.

| Enzyme | Substrate | Organism/System | Km (mM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Msr (unspecified) | N-acetyl-methionine sulfoxide | Spinach Chloroplasts | 0.4 | - | - | - | [4] |

| MsrB1-Sec/SECIS | dabsyl-Met-R-SO | Mammalian | 1.0 | 1560 | 2.28 | 2280 | [5] |

| MsrB1-Cys/SECIS | dabsyl-Met-R-SO | Mammalian | 0.9 | 1.6 | 0.02 | 22 | [5] |

| MsrB1-Cys | dabsyl-Met-R-SO | Mammalian | 1.1 | 2.1 | 0.03 | 27 | [5] |

| MsrB2 | dabsyl-Met-R-SO | Mammalian | 0.17 | 353 | 0.23 | 1353 | [5] |

| MsrB3 | dabsyl-Met-R-SO | Mammalian | 2.9 | 423 | 2.29 | 790 | [5] |

Note: Dabsyl-Met-R-SO is a commonly used synthetic substrate for MsrB activity assays.

Signaling Pathways and Biological Impact

The differential metabolism of N-acetyl-methionine sulfoxide stereoisomers has significant implications for cellular signaling, particularly in the context of oxidative stress. The accumulation of the poorly repaired R-isomer and the overall balance of the Msr system can influence key signaling cascades.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative stress, reactive cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and detoxification genes. The Msr system is intricately linked to this pathway. By repairing oxidative damage to proteins, including potentially Keap1 itself, MsrA can help maintain cellular redox homeostasis and influence the threshold for Nrf2 activation. While direct modulation by N-acetyl-methionine sulfoxide stereoisomers is not fully elucidated, the overall redox state influenced by their metabolism is a key factor in Nrf2 signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Reduction of N-acetyl methionine sulfoxide in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-Depth Technical Guide to Acetyl-L-Methionine Sulfoxide in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-L-methionine sulfoxide, an N-acetylated and oxidized derivative of the essential amino acid L-methionine, has carved a niche in biochemical research primarily as a key substrate for assaying the activity of methionine sulfoxide reductases (Msrs). While its endogenous presence in mammals is not well-documented, its utility in studying the enzymatic reversal of methionine oxidation has been invaluable. This technical guide delves into the discovery, history, biochemical significance, and experimental methodologies associated with this compound, providing a comprehensive resource for researchers in the fields of redox biology, enzymology, and drug development.

Discovery and History

The history of this compound is intrinsically linked to the broader investigation of methionine oxidation and its enzymatic repair. The N-acetylation of amino acids has been a known biochemical modification for decades, with early studies focusing on their metabolism and excretion. The discovery that methionine residues in proteins are susceptible to oxidation to form methionine sulfoxide was a critical step.[1] This led to the subsequent identification of methionine sulfoxide reductases (Msrs), enzymes capable of reversing this oxidative damage.

The use of N-acetyl-L-methionine sulfoxide as a specific tool for studying these enzymes emerged in the early 1980s. A pivotal 1982 publication by Brot, Werth, Koster, and Weissbach described a simple and rapid assay for peptide methionine sulfoxide reductase activity using N-acetyl-[³H]methionine sulfoxide as a substrate.[2] This established the compound as a convenient and effective tool for enzymologists.

A year later, in 1983, Sánchez, Nikolau, and Stumpf reported the presence of an enzymatic activity in a wide variety of plant tissues that specifically catalyzed the reduction of N-acetyl-L-methionine sulfoxide.[3][4] Their work further solidified the compound's relevance in biochemical studies and provided initial characterization of a plant-based reductase system.

While the initial synthesis of this compound is not detailed in a landmark discovery paper, its preparation follows straightforward chemical principles of N-acetylation of L-methionine followed by oxidation of the thioether group.

Biochemical Significance and Roles

The primary biochemical significance of this compound lies in its role as a substrate for methionine sulfoxide reductase A (MsrA). MsrA is a key enzyme in the antioxidant defense system, responsible for repairing oxidized methionine residues in proteins and other molecules.[5] this compound mimics a post-translationally modified methionine residue, making it an ideal substrate to study the kinetics and mechanism of MsrA.

The enzymatic reduction of this compound is a stereospecific process. MsrA specifically reduces the S-epimer of sulfoxides.[5] This specificity has been crucial in elucidating the distinct roles and mechanisms of the different Msr enzymes (MsrA and MsrB).

Beyond its use as a research tool, the potential physiological roles of free this compound are less clear. While N-acetylated amino acids are known to be involved in various metabolic pathways, the endogenous occurrence and concentration of this compound in mammalian tissues have not been extensively quantified. Its presence could potentially serve as a biomarker for oxidative stress, though this application remains to be thoroughly explored.[5]

Quantitative Data

Quantitative data for this compound is primarily available in the context of enzyme kinetics. The following table summarizes key quantitative parameters.

| Parameter | Value | Organism/Enzyme Source | Reference |

| Km for N-acetyl-methionine sulfoxide | 0.4 mM | Spinach chloroplasts reductase | [3][4] |

| MsrA Activity (Control PC12 cells) | ≈14–21 pmol of N-acetyl methionine formed per µg of protein | Rat pheochromocytoma (PC12) cells | [6] |

| MsrA Activity (Overexpressing PC12 cells) | ≈250 pmol/µg protein | Rat pheochromocytoma (PC12) cells | [6] |

Experimental Protocols

Synthesis of this compound

A detailed, standalone protocol for the chemical synthesis of non-radiolabeled this compound can be derived from established methods for N-acetylation and subsequent oxidation.

Step 1: N-Acetylation of L-Methionine

This procedure is based on a patented method for the production of N-acetyl-L-methionine.[7]

-

Materials: L-methionine, acetic anhydride, aqueous alkali (e.g., sodium hydroxide), ethyl acetate, sulfuric acid.

-

Procedure:

-

Dissolve L-methionine in water.

-

Maintain the pH of the solution between 6.5 and 10.0 by adding aqueous alkali.

-

Slowly add 1.05 to 1.70 moles of acetic anhydride per mole of L-methionine while maintaining the pH and a temperature between 20°C and 60°C.

-

After the reaction is complete, acidify the mixture with sulfuric acid.

-

Extract the N-acetyl-L-methionine with a solvent such as ethyl acetate.

-

Separate the N-acetyl-L-methionine from the solvent, for example, by evaporation.

-

The product can be further purified by recrystallization from water.

-

Step 2: Oxidation of N-Acetyl-L-Methionine

This step involves the oxidation of the thioether group of N-acetyl-L-methionine to a sulfoxide. Mild oxidizing agents are typically used.

-

Materials: N-acetyl-L-methionine, hydrogen peroxide (H₂O₂).

-

Procedure:

-

Dissolve the purified N-acetyl-L-methionine in a suitable solvent (e.g., water or a water/acetic acid mixture).

-

Add a slight molar excess of hydrogen peroxide (e.g., 30% solution) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by a suitable method (e.g., thin-layer chromatography).

-

Upon completion, the excess hydrogen peroxide can be decomposed, and the product can be isolated and purified, for instance, by crystallization.

-

Enzymatic Assay for Methionine Sulfoxide Reductase Activity

This protocol is adapted from the method described by Brot et al. (1982) and is suitable for measuring MsrA activity in cell extracts or with purified enzyme.[2]

-

Objective: To quantify the enzymatic reduction of N-acetyl-L-methionine sulfoxide to N-acetyl-L-methionine.

-

Materials:

-

N-acetyl-[³H]methionine sulfoxide (radiolabeled substrate)

-

Enzyme preparation (cell lysate or purified MsrA)

-

Dithiothreitol (DTT) or a thioredoxin-regenerating system (thioredoxin, thioredoxin reductase, and NADPH)

-

Tris-HCl buffer (pH 7.5)

-

Ethyl acetate

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, a reducing agent (DTT or the thioredoxin system), and the enzyme sample.

-

Initiate the reaction by adding N-acetyl-[³H]methionine sulfoxide.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an acid (e.g., HCl).

-

Extract the product, N-acetyl-[³H]methionine, into an organic solvent like ethyl acetate. The unreacted substrate will remain in the aqueous phase.

-

Measure the radioactivity in the ethyl acetate phase using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

-

Signaling Pathways and Relationships

This compound is primarily involved in the Methionine Sulfoxide Reductase (Msr) antioxidant repair pathway . It serves as a model substrate for MsrA, which catalyzes its reduction back to N-acetyl-L-methionine. This pathway is crucial for mitigating oxidative damage to proteins and other molecules.

Below are Graphviz diagrams illustrating the synthesis of this compound and its role in the MsrA catalytic cycle.

Caption: Chemical synthesis pathway of this compound.

Caption: Role of this compound in the MsrA catalytic cycle.

Conclusion

This compound, while not a widely recognized endogenous metabolite, holds a significant place in the toolkit of biochemists studying oxidative stress and protein repair. Its discovery and application as a substrate for methionine sulfoxide reductases have been instrumental in characterizing these crucial antioxidant enzymes. The detailed protocols and data presented in this guide offer a solid foundation for researchers utilizing this compound in their experimental designs. Future research may yet uncover endogenous roles for this molecule, potentially as a biomarker or a signaling molecule in its own right, further expanding its importance in the field of biochemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Reduction of N-acetyl methionine sulfoxide in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction of N-Acetyl Methionine Sulfoxide in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. n-acetyl amino acids: Topics by Science.gov [science.gov]

- 7. US4011263A - Process for the production of n-acetyl-l-methionine - Google Patents [patents.google.com]

An In-depth Technical Guide to N-acetyl-L-methionine Sulfoxide: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stability, and analysis of N-acetyl-L-methionine sulfoxide. This molecule is of significant interest in pharmaceutical and biological research due to its relationship with oxidative stress and its potential as a biomarker.

Chemical Structure and Properties

N-acetyl-L-methionine sulfoxide is an oxidized derivative of N-acetyl-L-methionine. The central feature of its structure is the sulfoxide group, which imparts chirality to the sulfur atom. This results in the existence of two diastereomers: N-acetyl-L-methionine-(S)-sulfoxide and N-acetyl-L-methionine-(R)-sulfoxide.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₄S | [1] |

| Molecular Weight | 207.25 g/mol | [1] |

| IUPAC Name | 2-acetamido-4-(methylsulfinyl)butanoic acid | [1] |

| Stereoisomers | N-acetyl-L-methionine-(S)-sulfoxide, N-acetyl-L-methionine-(R)-sulfoxide | [2] |

Chemical Structure:

Figure 1: Chemical Structure of N-acetyl-L-methionine sulfoxide.

Chemical Stability and Degradation Pathways

N-acetyl-L-methionine sulfoxide, like other methionine derivatives, is susceptible to degradation under various stress conditions. Understanding its stability profile is crucial for the development of drug formulations and for its accurate quantification in biological matrices.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3] While specific quantitative data for N-acetyl-L-methionine sulfoxide is not extensively published, the following tables summarize the expected degradation behavior based on the known chemistry of methionine sulfoxide and related compounds under ICH-compliant stress conditions.

Table 1: Summary of Forced Degradation Conditions and Expected Observations

| Stress Condition | Reagent/Condition | Expected Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Deacetylation to L-methionine sulfoxide |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Deacetylation to L-methionine sulfoxide and potential racemization |

| Oxidative | 3% H₂O₂, RT, 24h | N-acetyl-L-methionine sulfone |

| Thermal | 80 °C, 72h | Minimal degradation expected |

| Photolytic | ICH Q1B conditions | Minimal degradation expected |

Table 2: Illustrative Quantitative Stability Data (Hypothetical)

Disclaimer: The following data is illustrative and based on the expected stability profile of similar compounds. Actual results may vary and require experimental verification.

| Stress Condition | Time (h) | % Degradation (Illustrative) | Major Degradant(s) |

| 0.1 M HCl, 60 °C | 24 | ~15% | L-methionine sulfoxide |

| 0.1 M NaOH, 60 °C | 24 | ~20% | L-methionine sulfoxide |

| 3% H₂O₂, RT | 24 | >90% | N-acetyl-L-methionine sulfone |

| 80 °C | 72 | <5% | - |

| Photolytic (ICH Q1B) | - | <2% | - |

Degradation Pathways

The primary degradation pathways for N-acetyl-L-methionine sulfoxide involve the hydrolysis of the acetyl group and further oxidation of the sulfoxide.

Figure 2: Major Degradation Pathways of N-acetyl-L-methionine sulfoxide.

Experimental Protocols

Synthesis of N-acetyl-L-methionine Sulfoxide

This protocol describes a two-step synthesis: first, the acetylation of L-methionine, followed by the oxidation of the resulting N-acetyl-L-methionine.

Step 1: Synthesis of N-acetyl-L-methionine

-

Dissolve L-methionine in a suitable aqueous alkaline solution (e.g., sodium hydroxide solution).

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the reaction mixture while maintaining the pH between 8 and 10 by the dropwise addition of concentrated sodium hydroxide solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., hydrochloric acid).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain N-acetyl-L-methionine.

Step 2: Oxidation to N-acetyl-L-methionine Sulfoxide

-

Dissolve the synthesized N-acetyl-L-methionine in a suitable solvent (e.g., a mixture of acetic acid and water).

-

Add a stoichiometric amount of hydrogen peroxide (H₂O₂) to the solution.

-

Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization.[4]

Stability-Indicating HPLC Method

This method is designed to separate N-acetyl-L-methionine sulfoxide from its potential degradation products, namely L-methionine sulfoxide and N-acetyl-L-methionine sulfone.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase.

Validation Parameters (as per ICH guidelines):

-

Specificity: The method should be able to resolve the main peak from its degradation products and any placebo components.

-

Linearity: A linear relationship between the peak area and the concentration of the analyte should be established over a defined range.

-

Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Enzymatic Reduction of N-acetyl-L-methionine Sulfoxide

This protocol outlines an assay to measure the activity of methionine sulfoxide reductase A (MsrA) using N-acetyl-L-methionine sulfoxide as a substrate.[5]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of N-acetyl-L-methionine sulfoxide, dithiothreitol (DTT) as a reducing agent, and the enzyme source (e.g., purified MsrA or cell lysate).

-

Incubation: Incubate the reaction mixture at 37 °C for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.

-

Analysis: Analyze the reaction mixture by HPLC to quantify the amount of N-acetyl-L-methionine formed. The rate of product formation is proportional to the enzyme activity.

Biological Significance and Signaling Pathway

N-acetyl-L-methionine sulfoxide is a product of oxidative stress, where reactive oxygen species (ROS) oxidize the sulfur atom of N-acetyl-L-methionine.[2] In biological systems, the reduction of the (S)-diastereomer of methionine sulfoxide is catalyzed by the enzyme Methionine Sulfoxide Reductase A (MsrA). This enzymatic repair mechanism is crucial for maintaining protein function and cellular homeostasis. The MsrA catalytic cycle is dependent on the thioredoxin (Trx) and thioredoxin reductase (TR) system, which utilizes NADPH as the ultimate reducing equivalent.[6]

Figure 3: Enzymatic Reduction of N-acetyl-L-methionine Sulfoxide.

Conclusion

N-acetyl-L-methionine sulfoxide is a key molecule in the study of oxidative stress and cellular repair mechanisms. A thorough understanding of its chemical structure, stability, and the methods for its analysis is paramount for researchers in drug development and the life sciences. This guide provides a foundational understanding and practical protocols to aid in the investigation of this important compound. Further research is warranted to establish a more detailed and quantitative stability profile under various forced degradation conditions.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 4. researchgate.net [researchgate.net]

- 5. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 6. portlandpress.com [portlandpress.com]

The Physiological Landscape of Acetyl-L-methionine Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-L-methionine sulfoxide, a derivative of the essential amino acid methionine, is an endogenous molecule formed through post-translational modification. Its presence and metabolism are intrinsically linked to cellular redox homeostasis and the management of oxidative stress. This technical guide provides a comprehensive overview of the physiological occurrence of this compound, detailing its metabolic pathways, potential roles in cellular signaling, and methodologies for its detection and quantification. This document is intended to serve as a resource for researchers in academia and the pharmaceutical industry, providing foundational knowledge to stimulate further investigation into the biological significance of this modified amino acid.

Introduction

Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide. This oxidation can occur in both free methionine and methionine residues within proteins. The subsequent N-acetylation of methionine and its oxidized form, methionine sulfoxide, gives rise to N-acetyl-L-methionine and N-acetyl-L-methionine sulfoxide, respectively. While the physiological presence of N-acetyl-L-methionine in human and mouse tissues, including the brain, has been established, the physiological occurrence and significance of this compound are less well-characterized yet of growing interest due to its implications in oxidative stress and related pathologies.

Physiological Occurrence and Metabolism

This compound is formed in biological systems through the N-acetylation of methionine sulfoxide. This process can occur via the action of N-acetyltransferase enzymes (NATs). Specifically, NatB and NatC are known to acetylate N-terminal methionine residues in proteins. Additionally, free methionine can be acetylated by the enzyme methionine N-acetyltransferase.[1][2] It is plausible that methionine sulfoxide can also serve as a substrate for these enzymes.

The primary metabolic fate of this compound is its reduction back to N-acetyl-L-methionine. This crucial step is catalyzed by the enzyme Methionine-S-sulfoxide reductase (MsrA), which stereospecifically reduces the S-epimer of the sulfoxide.[3] This enzymatic reduction is a key component of the cellular antioxidant defense system, repairing oxidative damage to methionine residues.

A study on N-acetyl-L-ethionine sulfoxide, a related compound, showed it to be a urinary metabolite in rats, suggesting that N-acetylation is a physiological metabolic pathway for sulfoxide derivatives of amino acids.[4]

Quantitative Data

Direct quantitative data on the physiological concentrations of this compound in human tissues and biofluids are currently limited in the published literature. However, data from a closely related molecule, S-methyl-l-cysteine sulfoxide (SMCSO), can provide a reasonable estimate of the potential concentration range.

| Analyte | Matrix | Average Concentration (μM) | Method of Analysis | Reference |

| S-methyl-l-cysteine sulfoxide | Human Plasma | 4.12 ± 1.3 | LC-MS/MS | [5] |

Experimental Protocols

Quantification of this compound by LC-MS/MS

The following protocol is a proposed method for the quantification of this compound in human plasma and urine, adapted from a validated method for the similar compound S-methyl-l-cysteine sulfoxide.[5]

3.1.1. Sample Preparation

-

Plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., isotope-labeled this compound) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Urine: Dilute urine samples 1:10 with deionized water.

-

Add the internal standard.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any particulate matter.

-

Use the supernatant directly for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: Linear gradient to 50% B

-

5-6 min: Hold at 50% B

-

6-6.1 min: Linear gradient to 95% B

-

6.1-10 min: Hold at 95% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive ESI.

-

MRM Transitions: To be determined by infusion of a synthesized this compound standard.

Signaling Pathways and Biological Relevance

The physiological role of this compound is intrinsically tied to the broader implications of methionine oxidation and the function of the methionine sulfoxide reductase (Msr) system.

Oxidative Stress Biomarker

The formation of methionine sulfoxide is a direct consequence of oxidative stress.[6] Therefore, elevated levels of this compound could potentially serve as a biomarker for cellular oxidative stress. A deficiency in MsrA, the enzyme responsible for reducing Acetyl-L-methionine-S-sulfoxide, has been linked to increased oxidative stress and the accumulation of oxidized proteins.[7]

Neurodegenerative Diseases

Oxidative stress is a key pathological feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[8][9] Studies have shown that a deficiency in MsrA leads to enhanced neurodegeneration, elevated levels of beta-amyloid deposition, and tau phosphorylation in mouse models.[7] This suggests that the accumulation of MsrA substrates, which would include Acetyl-L-methionine-S-sulfoxide, may contribute to the pathology of these diseases.

Visualizations

Metabolic Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3607928A - Process for the preparation of methionine sulfoximine - Google Patents [patents.google.com]

- 5. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Methionine sulfoxide (HMDB0002005) [hmdb.ca]

- 7. Elevated levels of brain-pathologies associated with neurodegenerative diseases in the methionine sulfoxide reductase A knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biomarkers for neurodegenerative disorders | Proteintech Group [ptglab.com]

- 9. mdpi.com [mdpi.com]

Acetyl-L-methionine Sulfoxide: A Technical Guide for its Application as a Substrate for Methionine Sulfoxide Reductase A (MsrA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acetyl-L-methionine sulfoxide as a substrate for the enzyme Methionine Sulfoxide Reductase A (MsrA). Methionine sulfoxide reductases are crucial enzymes in the defense against oxidative stress, catalyzing the reduction of oxidized methionine residues back to methionine. N-acetylation of the methionine sulfoxide substrate offers distinct advantages in assay development and mechanistic studies. This document details the enzymatic kinetics, experimental protocols for activity assays, and the underlying biochemical pathways. Quantitative data are presented in structured tables for clear comparison, and key processes are visualized through diagrams to facilitate understanding. This guide is intended for researchers in biochemistry, pharmacology, and drug development who are investigating oxidative damage repair mechanisms and the therapeutic potential of the MsrA system.

Introduction: The MsrA System and Oxidative Stress

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (MetO). This oxidation can impair or inactivate proteins, contributing to cellular damage, aging, and various pathologies. The methionine sulfoxide reductase (Msr) system provides a critical enzymatic defense mechanism by reducing MetO back to methionine, thus repairing damaged proteins and acting as an antioxidant system.

There are two main classes of Msr enzymes, MsrA and MsrB, which exhibit stereospecificity for the S and R epimers of methionine sulfoxide, respectively. MsrA specifically reduces methionine-S-sulfoxide.[1] The catalytic cycle of MsrA allows for the scavenging of ROS, making it a key player in cellular antioxidant defense.[2] Given its protective role, MsrA is a significant target for studies on aging, neurodegenerative diseases, and other conditions associated with oxidative stress.

N-acetylated derivatives of amino acids are frequently used in biochemical assays. This compound serves as a valuable substrate for MsrA, mimicking a peptide-bound residue and offering favorable properties for various detection methods.[3]

Enzymatic Reaction and Signaling Pathway

The reduction of this compound by MsrA follows a three-step catalytic mechanism. This process involves a catalytic cysteine residue within the active site of MsrA and requires a reducing agent, typically thioredoxin (Trx) in vivo or dithiothreitol (DTT) in vitro.

The catalytic cycle proceeds as follows:

-

Nucleophilic Attack: The catalytic cysteine of MsrA performs a nucleophilic attack on the sulfur atom of the this compound substrate.

-